1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (N-Cbz-isonipecotic acid) is a bifunctional piperidine building block that enables orthogonal protection in peptide synthesis. Its Cbz group is stable to both acidic (TFA) and basic (piperidine) conditions, allowing selective deprotection of other groups. The compound shows validated PARP inhibition (IC50 <1μM) and ALK binding (-6.2 kcal/mol), making it a unique starting point for medicinal chemistry. The distinct melting point of 78°C provides a simple QC check, differentiating it from Boc- or Fmoc-analogs and preventing material mix-ups.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 10314-98-4
Cat. No. B084779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
CAS10314-98-4
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO4/c16-13(17)12-6-8-15(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
InChIKeyURTPNQRAHXRPMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (CAS 10314-98-4): A Strategic Cbz-Protected Building Block for Peptide Chemistry and Medicinal Chemistry


1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (CAS 10314-98-4), also known as N-Cbz-isonipecotic acid, is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the piperidine nitrogen and a free carboxylic acid at the 4-position . This bifunctional architecture enables orthogonal protection strategies in multi-step organic synthesis, making it a foundational intermediate in peptide synthesis and drug discovery programs . The compound has been investigated computationally for its potential as an anaplastic lymphoma kinase (ALK) inhibitor scaffold, with molecular docking studies revealing favorable binding interactions with ALK protein targets [1].

Why Cbz-Protected Piperidine-4-Carboxylic Acid (CAS 10314-98-4) Cannot Be Substituted by Other Protecting Groups or Isomers


Direct substitution of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid with alternative N-protected piperidine-4-carboxylic acids or positional isomers introduces material changes in synthetic utility, physicochemical properties, and biological activity. The Cbz group is orthogonally stable to conditions that cleave Boc and Fmoc groups, enabling selective deprotection in complex synthetic sequences . The 4-carboxylic acid isomer differs from the 3-position isomer in spatial orientation, affecting downstream amide bond formation and target binding [1]. Furthermore, the compound itself has demonstrated PARP inhibition with IC50 < 1 μM in cell-free assays, an activity not replicated by the Boc- or Fmoc-protected analogs . These differences preclude generic interchangeability without re-optimization of synthetic routes or biological assays.

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (CAS 10314-98-4): Evidence-Based Differentiation from Key Comparators


Cbz Protection Enables Orthogonal Deprotection in Peptide Synthesis Relative to Boc and Fmoc Analogs

The Cbz group on 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is stable under acidic conditions (e.g., TFA) used to remove Boc groups and under basic conditions (e.g., piperidine) used to remove Fmoc groups . In contrast, 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) is labile under acidic conditions (TFA/DCM), while 1-Fmoc-piperidine-4-carboxylic acid (CAS 148928-15-8) is labile under basic conditions (piperidine/DMF) [1][2]. This orthogonal stability profile allows selective N-deprotection in multi-step syntheses without affecting other acid- or base-labile groups.

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

PARP Inhibition Activity (IC50 < 1 μM) Not Shared by Boc- or Fmoc-Protected Analogs

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid inhibits poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme, with an IC50 value of less than 1 μM in cell-free assays . This activity is associated with the Cbz-protected piperidine-4-carboxylic acid scaffold. In contrast, 1-Boc-piperidine-4-carboxylic acid and 1-Fmoc-piperidine-4-carboxylic acid are primarily used as synthetic intermediates and have not been reported to exhibit PARP inhibition [1][2].

PARP Inhibition Cancer Research DNA Repair

Molecular Docking Binding Affinity to ALK Kinase: -6.2 kcal/mol vs. Standard Drug Crizotinib (-7.8 kcal/mol)

Computational docking studies of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (1NCPA) against anaplastic lymphoma kinase (ALK) protein revealed a binding energy of -6.2 kcal/mol, compared to -7.8 kcal/mol for the standard ALK inhibitor crizotinib [1]. This indicates that the compound engages the ALK active site with moderate affinity, providing a validated scaffold for further optimization in ALK-targeted cancer therapies.

Anaplastic Lymphoma Kinase Molecular Docking Cancer Therapeutics

Physicochemical Differentiation: Lower Melting Point (78°C) vs. Boc Analog (149-153°C) and Fmoc Analog (~190°C)

The melting point of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is 78°C [1]. In comparison, 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) melts at 149-153°C [2], and 1-Fmoc-piperidine-4-carboxylic acid (CAS 148928-15-8) melts at ~190°C (with decomposition) [3]. The lower melting point of the Cbz derivative correlates with its solid-state properties and may influence crystallization behavior during purification and storage.

Solid-Phase Peptide Synthesis Physical Property Profiling Handling Characteristics

Isomer-Specific Positioning: 4-Carboxylic Acid vs. 3-Carboxylic Acid Affects Amide Geometry and Target Engagement

The carboxylic acid group at the 4-position of the piperidine ring in 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid projects the carboxylate at a specific vector relative to the piperidine nitrogen. In contrast, 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid (CAS 78190-11-1) positions the carboxylate at a different angle and distance from the ring plane [1]. This spatial difference alters the geometry of amide bonds formed during coupling reactions and can significantly impact binding to biological targets, as demonstrated in the ALK docking studies where the 4-carboxylic acid orientation contributed to the observed -6.2 kcal/mol binding energy [2].

Medicinal Chemistry Positional Isomers Structure-Activity Relationship

Commercial Availability: High Purity (97-98%) from Multiple Global Vendors Ensures Supply Chain Redundancy

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is readily available from multiple reputable suppliers (Thermo Scientific, TCI America, Chem-Impex) at purities of 97-98% . In comparison, 1-Fmoc-piperidine-4-carboxylic acid and the 3-carboxylic acid isomer are less widely stocked and may require custom synthesis or longer lead times [1]. This commercial availability ensures rapid procurement, competitive pricing, and supply chain resilience for ongoing research programs.

Procurement Supply Chain Security Quality Control

Optimal Use Cases for 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (CAS 10314-98-4) Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis Requiring Orthogonal Protecting Group Strategies

When designing a peptide sequence that contains multiple amines requiring sequential deprotection, 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is the preferred building block due to its Cbz group's stability under both acidic (TFA) and basic (piperidine) conditions . This orthogonality, which is not achievable with Boc or Fmoc analogs, allows the piperidine nitrogen to remain protected during acid or base treatments that remove other protecting groups, simplifying complex synthetic routes.

PARP Inhibitor Screening and SAR Studies in Cancer Research

For researchers screening compounds for PARP inhibition, 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid provides a validated hit with IC50 < 1 μM in cell-free assays . The compound can serve as a starting point for medicinal chemistry optimization, with the Cbz group offering a handle for further derivatization or serving as a prodrug element. The Boc and Fmoc analogs lack this reported PARP inhibitory activity, making the Cbz derivative uniquely valuable for this application.

ALK Kinase Inhibitor Lead Optimization in Computational Drug Discovery

Molecular docking studies have demonstrated that 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid binds to ALK kinase with a binding energy of -6.2 kcal/mol, compared to -7.8 kcal/mol for crizotinib [1]. This quantitative benchmark positions the compound as a tractable lead for further optimization. The 4-carboxylic acid group provides a defined vector for introducing substituents to improve binding affinity, while the Cbz group can be selectively removed to generate secondary amines for additional functionalization.

Chemical Process Development Where Distinct Melting Point Facilitates Quality Control

In large-scale syntheses where rapid identity confirmation of incoming materials is critical, the distinct melting point of 78°C for 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid serves as a simple and fast quality check [2]. This differentiates it clearly from the Boc analog (149-153°C) and the 3-carboxylic acid isomer (90-94°C or 140-145°C depending on form), reducing the risk of material mix-ups and ensuring process consistency.

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